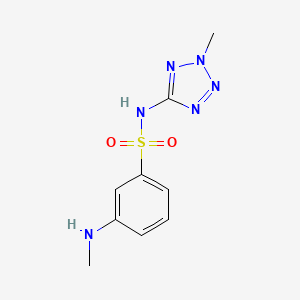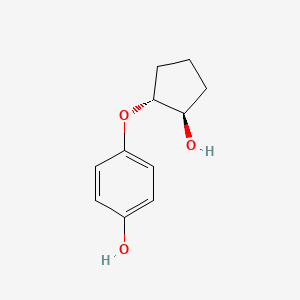
4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol, also known as IWP-2, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potent inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue regeneration, and cancer progression. Since then, IWP-2 has been extensively studied for its biochemical and physiological effects and its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol involves the inhibition of the Wnt signaling pathway by blocking the activity of the Porcupine enzyme, which is responsible for the addition of a lipid moiety to Wnt proteins. This lipid modification is required for the secretion and activation of Wnt proteins, and its inhibition leads to the retention of Wnt proteins within the cell. This results in the inhibition of the Wnt signaling pathway and the downstream target genes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types and tissues. It has been shown to inhibit the proliferation and migration of cancer cells by blocking the Wnt signaling pathway. It has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. In addition, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol in lab experiments is its specificity for the Wnt signaling pathway. It has been shown to selectively inhibit the activity of the pathway without affecting other signaling pathways. This allows researchers to study the specific role of the Wnt signaling pathway in various biological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful optimization of the concentration and duration of treatment is required to avoid any unwanted effects.
将来の方向性
There are several future directions for the use of 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol in scientific research. One potential application is in the field of tissue engineering, where it could be used to promote the differentiation of stem cells into specific cell types for regenerative medicine. Another potential application is in the field of cancer research, where it could be used to develop novel therapies for the treatment of various types of cancer. In addition, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo, which could pave the way for its clinical development.
合成法
The synthesis of 4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol involves several steps, starting from commercially available starting materials. The key intermediate is the cyclopentenone derivative, which is obtained by a Diels-Alder reaction between a cyclopentadiene and an acrylate. The cyclopentenone is then converted into the corresponding cyclopentanol by reduction with sodium borohydride. The final step involves the coupling of the cyclopentanol with 4-bromophenol in the presence of a palladium catalyst to yield this compound.
科学的研究の応用
4-(((1R,2R)-2-hydroxycyclopentyl)oxy)phenol has been extensively used in scientific research to study the Wnt signaling pathway and its role in various biological processes. It has been shown to inhibit the activity of the Wnt signaling pathway by blocking the secretion of Wnt proteins, which are critical for the activation of the pathway. This inhibition leads to a decrease in the levels of downstream target genes, such as c-Myc and Cyclin D1, which are involved in cell proliferation and differentiation.
特性
IUPAC Name |
4-[(1R,2R)-2-hydroxycyclopentyl]oxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-6-9(7-5-8)14-11-3-1-2-10(11)13/h4-7,10-13H,1-3H2/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPVQJWJZVXOQ-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2567447.png)
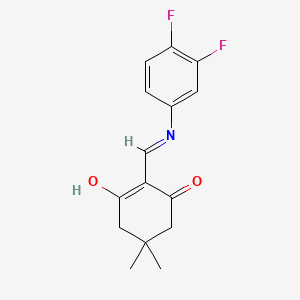
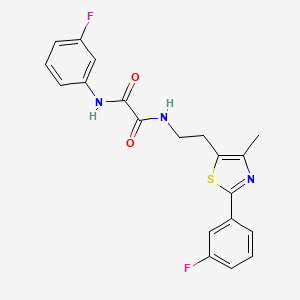

![benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate](/img/structure/B2567454.png)
![Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2567457.png)
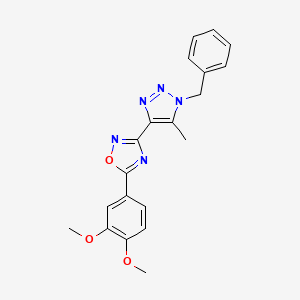
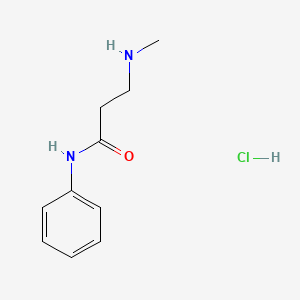
![7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one](/img/structure/B2567460.png)

![2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine](/img/structure/B2567462.png)
![Methyl (E)-4-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2567463.png)
